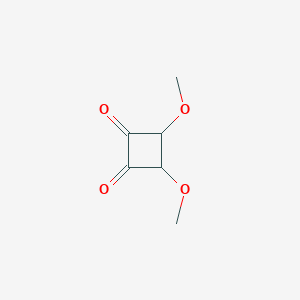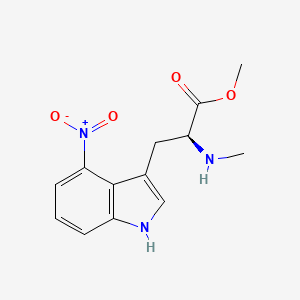
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl group, and a pyridine ring substituted with fluorine and iodine atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products: The major products formed from these reactions include substituted pyridines, coupled aromatic compounds, and free amines after deprotection .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate is used as a building block for the construction of more complex molecules.
Biology and Medicine: The compound’s ability to form stable carbamate linkages makes it useful in the design of prodrugs and enzyme inhibitors. It can be employed in the development of novel therapeutic agents targeting specific enzymes or receptors .
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structural features enable the creation of polymers and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by forming covalent bonds with the active site of the enzyme, thereby blocking its activity. The presence of the Boc group provides stability and prevents premature degradation, allowing the compound to reach its target site effectively .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness: tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate is unique due to the presence of both fluorine and iodine substituents on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, enhancing its reactivity and specificity in chemical reactions. Additionally, the Boc group provides stability and facilitates its use in various synthetic applications .
Propiedades
Fórmula molecular |
C15H20FIN2O4 |
|---|---|
Peso molecular |
438.23 g/mol |
Nombre IUPAC |
tert-butyl N-(3-fluoro-4-iodopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H20FIN2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)11-10(16)9(17)7-8-18-11/h7-8H,1-6H3 |
Clave InChI |
FPPMYMKQYKNTLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=NC=CC(=C1F)I)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


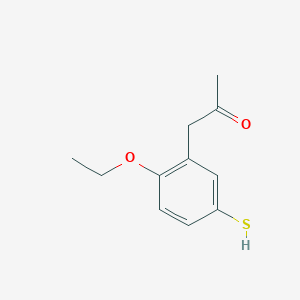
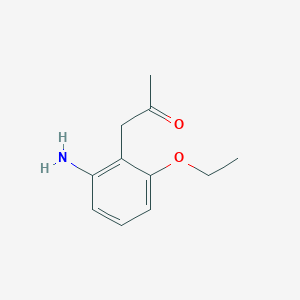

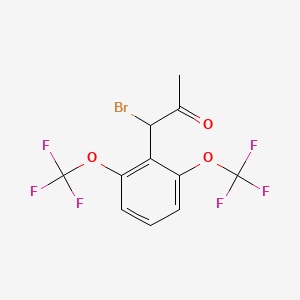
![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)
![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)
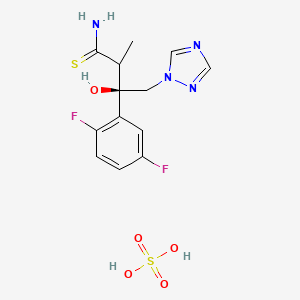
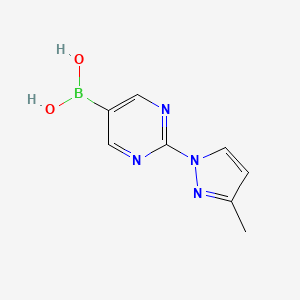

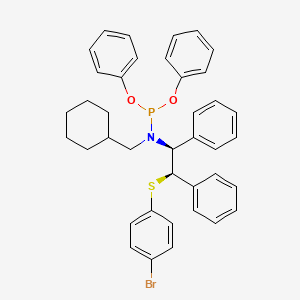
![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
